molecular formula C19H24N2O2S B2791814 3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946374-57-8

3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2791814
CAS No.: 946374-57-8
M. Wt: 344.47
InChI Key: WKLPQCVOYPLZAC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14-9-15(2)11-17(10-14)19(22)20-12-18(16-3-8-24-13-16)21-4-6-23-7-5-21/h3,8-11,13,18H,4-7,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPQCVOYPLZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.5 g/mol
  • CAS Number : 946374-66-9

The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets in biological systems. Here are some key mechanisms:

  • Dopamine D2 Receptor Modulation : Research indicates that compounds similar to this compound have shown high-affinity binding to dopamine D2 receptors, which are critical in the treatment of neuropsychiatric disorders .
  • Antiviral Activity : The compound's structural features suggest potential antiviral properties. Studies on related heterocycles have demonstrated efficacy against viral polymerases, indicating that similar mechanisms may be applicable to this compound .
  • Cytotoxicity and Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

Activity TypeDescriptionReference
Dopamine D2 Binding High-affinity ligand for CNS dopamine receptors
Antiviral Efficacy Inhibition of viral polymerase activity
Cytotoxicity Induces apoptosis in cancer cell lines

Case Study 1: Neuropharmacological Effects

A study investigated the effects of similar benzamide derivatives on dopamine receptor modulation. The findings indicated that these compounds could effectively modulate receptor activity, suggesting therapeutic potential in treating conditions like schizophrenia and Parkinson's disease.

Case Study 2: Antiviral Screening

In a screening assay for antiviral compounds, derivatives of morpholine-containing benzamides were tested against Hepatitis C virus (HCV). Results showed significant inhibition of HCV NS5B polymerase activity, with IC50 values indicating promising antiviral potential .

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